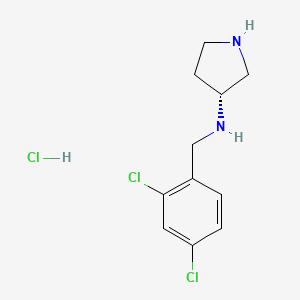

(2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Description

(2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289388-11-9) is a chiral secondary amine derivative featuring a 2,4-dichlorobenzyl group attached to the (R)-enantiomer of pyrrolidin-3-yl-amine. Its molecular formula is C₁₁H₁₅Cl₃N₂, with a molecular weight of 281.6 g/mol and a purity ≥95% . The compound has been discontinued by Biosynth, limiting its commercial availability for laboratory use.

Properties

IUPAC Name |

(3R)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHLHGQNWROXSG-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ®-pyrrolidin-3-yl-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Starting Materials: 2,4-dichlorobenzyl chloride and ®-pyrrolidin-3-yl-amine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on cellular processes and pathways.

Medicine

In medicine, (2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The dichlorobenzyl group can bind to certain receptors or enzymes, modulating their activity. The pyrrolidinyl amine moiety can interact with other biological molecules, influencing cellular pathways and processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects: The 2,4-dichloro substitution in the target compound increases lipophilicity compared to mono-substituted analogs (e.g., 4-chloro derivative) . This may enhance membrane permeability but could also elevate toxicity risks.

- Stereochemistry : The (R)-configuration in the target compound and its 3,4-dichloro analog contrasts with the (S)-enantiomer in the 4-chloro derivative , which may lead to divergent binding affinities in chiral receptor systems (e.g., MCH receptors) .

- Core Modifications : Replacing the benzyl group with a pyridine ring (as in 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) introduces aromatic nitrogen, likely improving aqueous solubility but reducing hydrophobic interactions in receptor binding .

Commercial and Research Status

- The target compound is discontinued , whereas analogs like the 4-chloro derivative remain available .

- Piperidine-based analogs (e.g., 1-(2,5-dichloro-benzyl)-piperidin-4-ol) highlight the exploration of alternative ring systems to optimize pharmacokinetics.

Biological Activity

(2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety attached to a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of chlorine substituents enhances the lipophilicity of the molecule, which may influence its bioactivity and receptor interactions. The hydrochloride form improves solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to act as antagonists or modulators at specific receptors involved in neurological functions, particularly those related to mood and cognition.

Potential Mechanisms Include:

- Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as sphingomyelinase, which plays a role in cellular signaling and inflammation .

Anticonvulsant Activity

Research indicates that (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride may exhibit anticonvulsant properties. A study involving various analogs showed that modifications in the pyrrolidine structure could enhance anticonvulsant efficacy in animal models .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive effects. In preclinical studies, it demonstrated significant pain-relieving properties in models of acute pain, suggesting potential applications in pain management therapies .

Case Studies

- Neuroprotective Effects : In a study focused on neurodegenerative diseases, (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride was tested for its ability to penetrate the blood-brain barrier and exert neuroprotective effects against oxidative stress-induced neuronal damage .

- Cognitive Enhancement : Another study explored the cognitive-enhancing potential of this compound in mouse models of Alzheimer’s disease. Results indicated improved memory retention and cognitive function following treatment with the compound .

Comparative Analysis of Related Compounds

To better understand the biological activity of (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride, a comparison with structurally similar compounds is useful.

| Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Neuroprotective Effects |

|---|---|---|---|

| (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride | Yes | Yes | Yes |

| (3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride | Moderate | Yes | Limited |

| (2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.